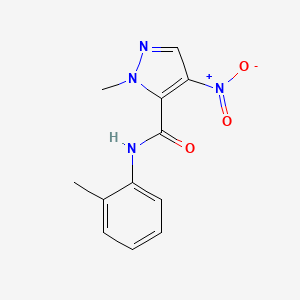![molecular formula C20H14BrN3O3S B10958014 2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide](/img/structure/B10958014.png)
2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a bromonaphthalene moiety linked to a quinazolinone structure through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The starting material, 6-bromonaphthalene, is reacted with an appropriate reagent to introduce the oxy group, forming 6-bromonaphthalen-2-yl-oxy intermediate.
Quinazolinone Formation: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to introduce the sulfanyl and oxo groups.
Coupling Reaction: The final step involves coupling the bromonaphthalene intermediate with the quinazolinone derivative through an acetamide linkage. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Biological Studies: The compound can be used to study enzyme interactions, particularly those involving sulfanyl and oxo groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bromonaphthalene and quinazolinone moieties may contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
- 2-[(6-bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide is unique due to the presence of both the bromonaphthalene and quinazolinone moieties, which are not commonly found together in a single molecule. This combination provides a distinct set of chemical properties and potential biological activities.
特性
分子式 |
C20H14BrN3O3S |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
2-(6-bromonaphthalen-2-yl)oxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H14BrN3O3S/c21-14-7-5-13-10-15(8-6-12(13)9-14)27-11-18(25)23-24-19(26)16-3-1-2-4-17(16)22-20(24)28/h1-10H,11H2,(H,22,28)(H,23,25) |
InChIキー |
QCMLPGQVAJWGAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC4=C(C=C3)C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957939.png)

![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957946.png)
![N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957954.png)

![9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957964.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10957975.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957979.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10957984.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10957986.png)
![7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10957992.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10958000.png)

![2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B10958019.png)
